molecular formula C15H16N2O4S B6411954 3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid CAS No. 1261971-37-2

3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid

Cat. No.: B6411954
CAS No.: 1261971-37-2
M. Wt: 320.4 g/mol
InChI Key: IHIBROAHUPDJEE-UHFFFAOYSA-N
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Description

3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent sulfonation and amidation steps introduce the N,N-dimethylsulfamoyl group. The final step involves carboxylation to form the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogens or sulfonic acids under acidic conditions.

    Amidation: Carbodiimides or acid chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aromatic compounds.

    Amidation: Amides.

Scientific Research Applications

3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(2-N,N-dimethylaminophenyl)benzoic acid
  • 3-Amino-5-(2-N,N-diethylsulfamoylphenyl)benzoic acid
  • 3-Amino-5-(2-N,N-dimethylcarbamoylphenyl)benzoic acid

Uniqueness

3-Amino-5-(2-N,N-dimethylsulfamoylphenyl)benzoic acid is unique due to the presence of the N,N-dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-amino-5-[2-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,16H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIBROAHUPDJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149540
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-37-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-[(dimethylamino)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-2′-[(dimethylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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